molecular formula C16H15NO B8702160 1-(5-Indanyl)-2-(3-pyridyl)ethanone CAS No. 99466-43-0

1-(5-Indanyl)-2-(3-pyridyl)ethanone

Cat. No. B8702160
CAS RN: 99466-43-0
M. Wt: 237.30 g/mol
InChI Key: JPEZMIFKLNWZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Indanyl)-2-(3-pyridyl)ethanone is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.30 g/mol. The purity is usually 95%.
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properties

CAS RN

99466-43-0

Product Name

1-(5-Indanyl)-2-(3-pyridyl)ethanone

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-2-pyridin-3-ylethanone

InChI

InChI=1S/C16H15NO/c18-16(9-12-3-2-8-17-11-12)15-7-6-13-4-1-5-14(13)10-15/h2-3,6-8,10-11H,1,4-5,9H2

InChI Key

JPEZMIFKLNWZTB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)CC3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 80 ml of anhydrous tetrahydrofuran was dissolved 8.86 ml of diisopropylamine. The solution was cooled to -10°, to which was added dropwise 39.5 ml of a hexanoic solution of n-butyl lithium (1.6M). Then, the mixture was stirred for 30 minutes at the same temperature, followed by dropwise addition of 5.34 g of β-picoline. The mixture was stirred for 30 minutes, to which was added dropwise 5 g of 5-methoxycarbonyl indane dissolved in 10 ml of anhydrous tetrohydrofuran. Then, the mixture was stirred for one hour at room temperature, followed by addition of about 25 ml of water. The organic solvent was exaporated off under reduced pressure. The concentrated solution was subjected to extraction with ethylacetate. The extract solution was washed with water, dried on magnesium sulfate and concentrated. The concentrate was crystallized from ethylacetate-isopropylether to give 5.6 g (yield 82%) of 1-(5-indanyl)-2-(3-pyridyl)-ethanone, m.p. 55°-56° C.
[Compound]
Name
hexanoic solution
Quantity
39.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Quantity
8.86 mL
Type
solvent
Reaction Step Five

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